
4-(2-chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride
Vue d'ensemble
Description
4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole hydrochloride, also known as 4-CPPI, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic compound that is widely used in medicinal chemistry. 4-CPPI has been studied for its potential to be used in drug development and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Structural and Magnetic Properties
Studies on hydrochloride crystals based on imidazole derivatives have explored their structural and magnetic properties. One study investigated hydrochloride crystals obtained from a solution of 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical acidified with hydrochloric acid. The relationship between magnetic properties and crystal-stacking structures was examined, revealing interesting magnetic behaviors influenced by diamagnetic dimers and supramolecular interactions (Yong, Zhang, & She, 2013).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their performance as corrosion inhibitors. For example, imidazo[4,5-b] pyridine derivatives showed high inhibition performance against mild steel corrosion in hydrochloric acid, as assessed through various methods including electrochemical and computational approaches (Saady et al., 2021).
Antimicrobial Applications
The synthesis and biological screening of various imidazole derivatives have been conducted to assess their potential as antimicrobial agents. One study synthesized 2-(4'-chlorophenyl)-6-methyl-(3-N, N’-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine and tested its activity against different bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015).
Crystal Structure Analysis
Research on the crystal structure of imidazole derivatives, such as 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, provides insights into their molecular arrangement and potential applications in various fields. These studies often involve detailed analysis of intermolecular interactions and hydrogen bonding patterns (Sharma et al., 2019).
Phosphodiesterase Inhibition
Imidazole derivatives have also been explored for their phosphodiesterase (PDE) inhibition properties. A study synthesized a novel series of imidazole derivatives and evaluated them for PDE inhibition, along with antimicrobial activities (Bukhari et al., 2013).
Quantum Chemical and Surface Analysis
Imidazole derivatives' effectiveness in applications like corrosion inhibition has been supported by quantum chemical and surface analysis. These studies often combine experimental methods with computational simulations to understand the molecular interactions and efficiencies of these compounds (Salim et al., 2021).
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-10-5-2-1-4-9(10)12-8-16-13(17-12)11-6-3-7-15-11;/h1-2,4-5,8,11,15H,3,6-7H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVGFVRNOWDDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



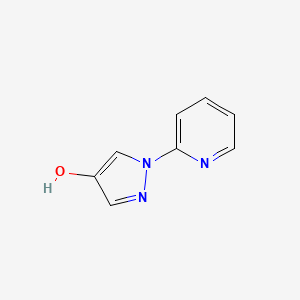

![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
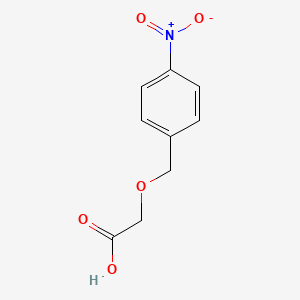
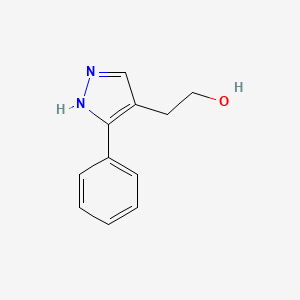

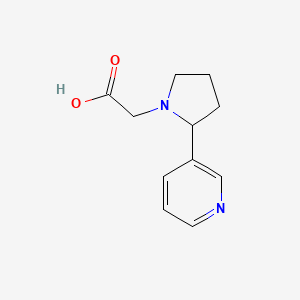

![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)
![2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B1463964.png)
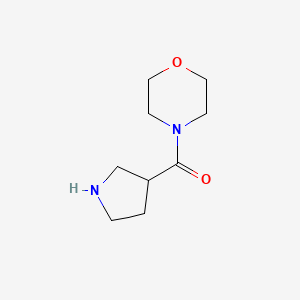
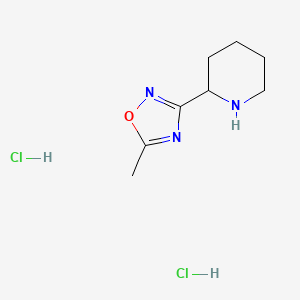
![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
